molecular formula C20H23ClN2O2 B1672646 ISQ-1 HCl CAS No. 405165-77-7

ISQ-1 HCl

Cat. No.: B1672646
CAS No.: 405165-77-7
M. Wt: 358.9 g/mol
InChI Key: XXGIWQCUUNGLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISQ-1 HCl (3-[(dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one hydrochloride) is a selective inhibitor of the ultrarapid delayed rectifier potassium current (IKur), which is mediated by the Kv1.5 channel predominantly expressed in human atria.

Properties

CAS No.

405165-77-7

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1-one;hydrochloride

InChI

InChI=1S/C20H22N2O2.ClH/c1-21(2)13-18-19(14-8-6-5-7-9-14)17-12-15(24-4)10-11-16(17)20(23)22(18)3;/h5-12H,13H2,1-4H3;1H

InChI Key

XXGIWQCUUNGLOS-UHFFFAOYSA-N

SMILES

CN1C(=C(C2=C(C1=O)C=CC(=C2)OC)C3=CC=CC=C3)CN(C)C.Cl

Canonical SMILES

CN1C(=C(C2=C(C1=O)C=CC(=C2)OC)C3=CC=CC=C3)CN(C)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ISQ-1 HCl;  ISQ1 HCl;  ISQ 1 HCl;  ISQ-1;  ISQ1;  ISQ 1

Origin of Product

United States

Comparison with Similar Compounds

TAEA (2-phenyl-1,1-dipyridin-3-yl-2-pyrrolidin-1-yl-ethanol)

  • Mechanism: Another IKur blocker with an IC50 of 324 nM for Kv1.5 .
  • Efficacy : Terminated AF in 4 out of 5 animals, mirroring this compound’s partial efficacy .

MK-499

  • Mechanism : A class III antiarrhythmic agent blocking multiple potassium channels, including IKr.
  • Efficacy : Terminated AF in 5 out of 5 dogs in the same study, suggesting broader efficacy but less atrial selectivity compared to this compound .

Disopyramide

  • Mechanism : A class Ia sodium channel blocker with vagolytic properties.
  • Limitations: Non-selective action increases risks of ventricular arrhythmias and anticholinergic side effects, unlike this compound’s atrial specificity .

Comparison with Traditional Antiarrhythmics

Traditional agents like amiodarone (multi-channel blocker) and flecainide (sodium channel blocker) exhibit potent antiarrhythmic effects but carry significant risks of ventricular proarrhythmia and extracardiac toxicity. This compound’s atrial selectivity theoretically reduces such risks, though clinical data are pending .

Research Findings and Limitations

  • Atrial Selectivity: this compound and TAEA’s lack of ventricular effects positions them as safer alternatives to non-selective agents like disopyramide .
  • Variable Efficacy: No compound terminated AF in all animals, underscoring the complexity of AF pathophysiology and the need for personalized therapy .
  • Translational Gaps : Current data are derived from canine models; human trials are required to validate efficacy and safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ISQ-1 HCl
Reactant of Route 2
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